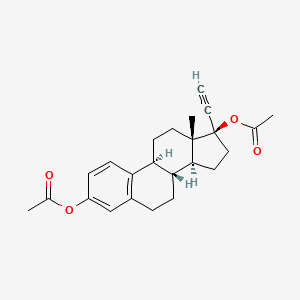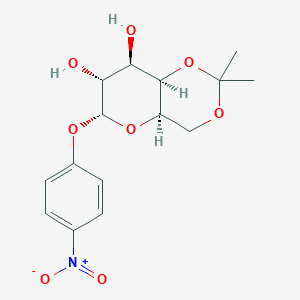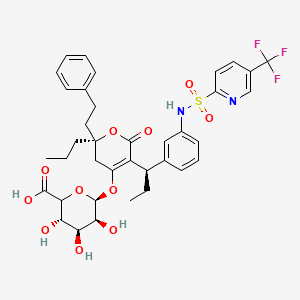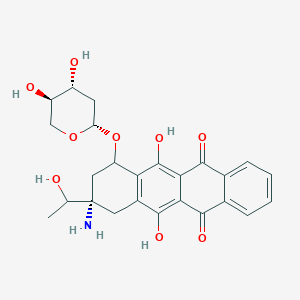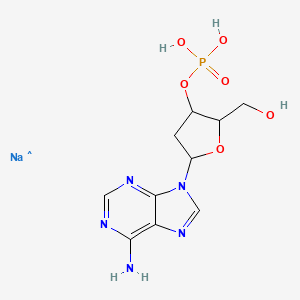
8-Carboxyoctyl-D-Galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Galactopyranosides are a type of carbohydrate that have been studied for their potential applications in various fields . They are involved in the metabolism of 2-deoxygalactose .
Chemical Reactions Analysis
8-Carboxyoctyl beta-D-galactopyranoside contains total 51 bond(s); 23 non-H bond(s), 1 multiple bond(s), 11 rotatable bond(s), 1 double bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 5 hydroxyl group(s), 1 primary alcohol(s), 3 secondary alcohol(s), and 2 ether(s) (aliphatic) .Physical And Chemical Properties Analysis
The molecular weight of 8-Carboxyoctyl-D-Galactopyranoside is 336.38 g/mol. It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 8. It also has a Rotatable Bond Count of 11 .Aplicaciones Científicas De Investigación
Surfactants and Detergents
Alkyl β-d-galactopyranosides, which include 8-Carboxyoctyl-D-Galactopyranoside, have been studied for their properties as surfactants . They have high surface activity, excellent biodegradability, and antimicrobial activity . They are soluble in water and ethanol, and their solubility decreases with increasing alkyl chain length . They also show distinctive optical texture of a thermotropic liquid crystal smectic A type phase .
Emulsification
Alkyl β-d-galactopyranosides have excellent emulsifying properties . They can be used to create stable emulsions, which is useful in various industries including food, cosmetics, and pharmaceuticals .
Foaming Agents
These compounds have been found to have better foaming ability and foam stability . This makes them useful in applications that require the formation of stable foams, such as in the production of fire-fighting foams or in certain cleaning products .
Wetting Agents
Decyl β-d-galactopyranoside, a type of alkyl β-d-galactopyranoside, showed the strongest wettability . This property can be useful in applications such as detergents and cleaning agents, where the ability to wet surfaces is important .
Thermotropic Liquid Crystals
Alkyl β-d-galactopyranosides show the distinctive optical texture of a thermotropic liquid crystal smectic A type phase . This property could be exploited in the development of new materials and technologies, such as in the field of optoelectronics .
Biodegradable Materials
Due to their excellent biodegradability, alkyl β-d-galactopyranosides are environmentally friendly . This makes them an attractive alternative to traditional surfactants that can potentially damage our environment .
Drug Carriers
Alkyl galactosides, including 8-Carboxyoctyl-D-Galactopyranoside, have potential benefits in pharmaceutical development . They can be used to formulate conventional and advanced drug delivery systems, often being used as a substitute for conventional surfactants .
Enzyme Catalysts
D-Galactosidase, an enzyme that catalyzes the hydrolysis of the glycosidic oxygen link between the terminal non-reducing D-galactoside unit and the glycoside molecule, has been studied for its potential applications in various biochemical pathways . This could potentially include the use of 8-Carboxyoctyl-D-Galactopyranoside as a substrate .
Direcciones Futuras
Galactopyranoside esters have shown promising results in in vitro antimicrobial evaluation. They had better antifungal activities than antibacterial agents. These compounds were found to have more promising binding energy with the SARS-CoV-2 main protease (6LU7) than tetracycline, fluconazole, and native inhibitor N3. Therefore, these synthetic novel MDG esters could be new antifungal and antiviral drugs .
Propiedades
IUPAC Name |
9-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynonanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O8/c16-9-10-12(19)13(20)14(21)15(23-10)22-8-6-4-2-1-3-5-7-11(17)18/h10,12-16,19-21H,1-9H2,(H,17,18)/t10-,12+,13+,14-,15?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKLPLHMJDGCNY-QLABQVJUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCOC1C(C(C(C(O1)CO)O)O)O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCCOC1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Carboxyoctyl-D-Galactopyranoside | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyrrol-5-yl]-2-[(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-ylidene]acetonitrile](/img/structure/B1140887.png)


![1-[2,4-Bis(ethoxymethoxy)-6-hydroxyphenyl]-3-[3,4-bis(ethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B1140893.png)
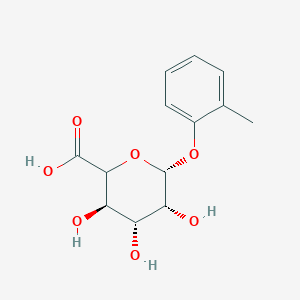
![(+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether](/img/structure/B1140895.png)

